molecular formula C9H11NO5 B3344215 3-(2-Nitrophenoxy)propane-1,2-diol CAS No. 61396-67-6

3-(2-Nitrophenoxy)propane-1,2-diol

Cat. No.: B3344215
CAS No.: 61396-67-6
M. Wt: 213.19 g/mol
InChI Key: VYYIKGCZHKHONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenoxypropane Diols and Nitrophenyl Derivatives

The structure of 3-(2-Nitrophenoxy)propane-1,2-diol places it within two significant families of organic compounds: phenoxypropane diols and nitrophenyl derivatives.

Phenoxypropane Diols: This class of compounds is characterized by a propane-1,2-diol backbone linked to a phenyl group through an ether bond. The diol functionality, with its two hydroxyl groups, provides sites for further chemical transformations, such as esterification or oxidation. These compounds and their derivatives have found applications in various fields. For instance, related structures like 3-(2-methoxyphenoxy)propane-1,2-diol are used as intermediates in the synthesis of medicinal products. researchgate.net The propane-1,2-diol unit itself is a common structural motif in numerous commodity and specialty chemicals. nih.gov

Nitrophenyl Derivatives: The presence of a nitro group on the phenyl ring is a key feature of this compound. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the molecule as a whole. Nitrophenyl derivatives are crucial intermediates in organic synthesis, often serving as precursors for the synthesis of anilines through reduction of the nitro group. nveo.org These anilines are, in turn, foundational building blocks for a vast array of pharmaceuticals, dyes, and agrochemicals. Aromatic nitro compounds themselves are of considerable synthetic and industrial importance.

Significance as a Research Target in Chemical Synthesis and Methodology Development

While specific, extensive research focused solely on this compound is not widely documented in publicly available literature, its structure suggests significant potential as a research target in several areas of chemical synthesis and methodology development.

Synthetic Utility as an Intermediate: The bifunctional nature of this compound makes it a versatile intermediate. The diol moiety can be chemically modified, for example, by forming cyclic acetals or ketals to protect the hydroxyl groups, allowing for selective reactions at other parts of the molecule. The nitro group can be reduced to an amino group, opening up a pathway to a variety of ortho-substituted aminophenol derivatives, which are valuable synthons in medicinal chemistry.

Plausible Synthetic Route: A common and logical method for the synthesis of this compound is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halide from a 3-halo-1,2-propanediol, such as 3-chloro-1,2-propanediol (B139630), by the corresponding 2-nitrophenoxide. The 2-nitrophenoxide would be generated in situ by treating 2-nitrophenol (B165410) with a suitable base. This well-established reaction is a cornerstone of ether synthesis in organic chemistry.

The development of efficient and selective syntheses for compounds like this compound is an ongoing area of research. The synthesis of related phenolic propane-1,2-diols has been explored as intermediates for various applications. researchgate.net Furthermore, the synthesis of nitrophenyl ethers is a field of interest, with patents describing processes for their preparation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-5-7(12)6-15-9-4-2-1-3-8(9)10(13)14/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYIKGCZHKHONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603456
Record name 3-(2-Nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61396-67-6
Record name 3-(2-Nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Nitrophenoxy Propane 1,2 Diol and Analogues

Classical Etherification Approaches

Williamson Ether Synthesis Derivatives for Aryloxypropane Diols

The Williamson ether synthesis is a cornerstone in the formation of ethers, and its derivatives are widely used to produce aryloxypropane diols. byjus.commasterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction typically involves a deprotonated alcohol (alkoxide) reacting with an organohalide. byjus.com For the synthesis of aryloxypropane diols, this involves the reaction of a phenoxide with a suitable three-carbon electrophile containing a leaving group.

The general mechanism involves the nucleophilic attack of the alkoxide on the alkyl halide, leading to the formation of the ether and a salt byproduct. byjus.com The reaction is typically carried out in a solvent such as acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. byjus.com For the synthesis of 3-(2-Nitrophenoxy)propane-1,2-diol, 2-nitrophenoxide would be reacted with a protected 3-halo-1,2-propanediol or glycidol (B123203). The choice of reactants is crucial, with primary alkyl halides being preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

A key consideration in this synthesis is the choice of the starting materials and reaction conditions to optimize the yield of the desired ether. byjus.com The strength of the base used to form the alkoxide and the nature of the leaving group on the electrophile are critical factors. libretexts.org

Asymmetric Synthesis and Stereocontrol

The synthesis of specific stereoisomers of this compound is often required for pharmaceutical applications. This necessitates the use of asymmetric synthesis techniques to control the stereochemistry of the diol.

Enantioselective Dihydroxylation of Nitrophenyl Allyl Ethers

A prominent method for achieving enantioselectivity is the Sharpless asymmetric dihydroxylation. wikipedia.org This reaction converts alkenes into vicinal diols with high enantiomeric excess using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org For the synthesis of non-racemic 3-(nitrophenoxy)-propane-1,2-diols, nitrophenyl allyl ethers are used as the substrate. lookchem.com

The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer. wikipedia.orglookchem.com These reagents are commercially available as premixed formulations known as AD-mix-α (containing (DHQ)2-PHAL) and AD-mix-β (containing (DHQD)2-PHAL). wikipedia.org Interestingly, a study on the asymmetric dihydroxylation of mono-nitrophenyl allyl ethers revealed that the configuration of the major enantiomer for the para- and meta-nitro-substituted products is opposite to that of the ortho-nitrophenyl derivative, regardless of the AD-mix used. lookchem.com

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis yields the diol and regenerates the osmium catalyst. wikipedia.org

Chiral Resolution Techniques for Non-Racemic Propane-1,2-diol Derivatives

Chiral resolution is another strategy to obtain enantiomerically pure propane-1,2-diol derivatives. This involves separating a racemic mixture into its constituent enantiomers. Methods for chiral resolution include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic diol with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, baker's yeast-mediated reduction of 1-acetoxy-2-propanone has been shown to produce (S)-1,2-propanediol with high enantiomeric excess. nih.gov

Chromatographic Resolution: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. google.com

A study established that chiral 3-(nitrophenoxy)-propane-1,2-diols form stable racemic compounds in the solid phase, which can be correlated through their melting points and vibrational spectra. lookchem.com

Stereoselective Ring-Opening of Epoxides as Precursors

The stereoselective ring-opening of epoxides is a powerful method for synthesizing chiral diols. nih.gov Epoxides are highly reactive three-membered rings containing an oxygen atom, making them susceptible to nucleophilic attack. semanticscholar.org

In this approach, a chiral epoxide precursor is opened by a nucleophile, such as a phenoxide, to yield a chiral diol. The regioselectivity and stereoselectivity of the ring-opening are critical and can be influenced by the choice of catalyst and reaction conditions. nsf.gov For the synthesis of this compound, the ring-opening of a chiral glycidol derivative with 2-nitrophenoxide would be a viable route. The reaction of epoxides with phenols can be challenging but has been achieved using various catalysts, including bismuth(III) triflate, which promotes the regioselective ring-opening to afford 1,3-diaryloxy-2-propanols in excellent yields under mild conditions. researchgate.net

Catalytic Synthesis Routes

Catalytic methods offer efficient and environmentally friendly alternatives for the synthesis of this compound and its analogues. The use of catalysts can lead to higher yields, milder reaction conditions, and improved selectivity.

For instance, in the context of epoxide ring-opening, various Lewis acid catalysts have been explored to enhance the reaction's efficiency and regioselectivity. nsf.gov Similarly, phase-transfer catalysis can be employed in Williamson ether synthesis, particularly in industrial settings, to facilitate the reaction between the phenoxide and the alkyl halide. byjus.com

While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of catalytic asymmetric dihydroxylation and catalytic epoxide ring-opening are directly applicable and represent key catalytic strategies. wikipedia.orgresearchgate.net

Organoboron-Mediated Methodologies for Diol Derivatization

Organoboron compounds have emerged as versatile reagents and catalysts in organic synthesis. Their unique reactivity allows for a range of transformations, including the derivatization of diols. One key approach involves the formation of a boronic ester between an organoboron species and a diol, which can then undergo further reactions.

Recent research has highlighted the use of organocatalysis for the selective functionalization of diols, which presents a significant challenge due to the similar reactivity of the hydroxyl groups. While specific applications to this compound are not extensively documented, the principles can be applied. For instance, benzoxaborole-based catalysts have shown promise in mediating selective diol functionalization. nih.gov

A general strategy for the synthesis of related 1,2-diols involves the rhodium-catalyzed enantioselective syn-addition of bis(catecholato)diboron (B79384) to alkenes, followed by oxidation to yield the enantioenriched 1,2-diol. rsc.org This method, while not a direct derivatization, provides a pathway to chiral diol scaffolds that could subsequently be functionalized with a 2-nitrophenoxy group.

The following table outlines representative organoboron-mediated reactions for diol synthesis and derivatization:

Reaction TypeCatalyst/ReagentSubstrateProductKey Features
Enantioselective DiborationRhodium/(S)-QuinapAlkeneEnantioenriched 1,2-diolProvides chiral diols. rsc.org
Diol FunctionalizationBenzoxaborole-based catalystsDiolSelectively functionalized diolOrganocatalytic approach. nih.gov

Phosphine-Catalyzed Reactions in Propane-1,2-diol Scaffold Construction

Phosphine (B1218219) catalysis is a powerful tool in organic synthesis, known for its ability to mediate a variety of bond-forming reactions under mild conditions. The nucleophilic nature of phosphines allows them to activate substrates and facilitate transformations such as annulations, additions, and cyclizations. nih.gov

While direct examples of phosphine-catalyzed synthesis of this compound are scarce in the literature, the construction of related scaffolds can be envisaged. For instance, phosphine-catalyzed reactions are pivotal in the synthesis of seven-membered heterocycles through domino annulation/allylic alkylation reactions. rsc.org This highlights the potential of phosphine catalysis in constructing complex molecular architectures.

The general mechanism of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic starting material, generating a reactive zwitterionic intermediate. nih.gov This intermediate can then participate in a variety of subsequent reactions. The construction of a propane-1,2-diol scaffold could potentially be achieved through a phosphine-catalyzed reaction involving a suitable three-carbon building block.

Green Chemistry Considerations in Synthesis Pathways

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogues can be designed with these principles in mind.

Key green chemistry considerations include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. This can be achieved through atom-economical reactions where most of the atoms from the reactants are incorporated into the final product. jddhs.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. For example, glycerol (B35011), a byproduct of biodiesel production, can be a green starting material for the synthesis of aryloxypropanediols. rsc.orgresearchgate.net A one-pot synthesis of aryloxypropanediols from glycerol has been developed, which proceeds through an in situ formed glycerol carbonate under solvent-free conditions. rsc.orgresearchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. jddhs.com Both organoboron and phosphine-based methodologies discussed are catalytic in nature.

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption is a key goal. jddhs.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives like water or biodegradable solvents. dntb.gov.ua Some syntheses of related compounds have been achieved in aqueous media or even solvent-free conditions. rsc.orgresearchgate.netdntb.gov.ua

Designing for Degradation: Chemical products should be designed to be biodegradable at the end of their lifecycle. dntb.gov.ua

An example of a greener synthetic approach is the use of glycerol as a promoting medium for the synthesis of aryloxy propanolamines, which avoids the need for additional bases or catalysts and allows for shorter reaction times under mild conditions. dntb.gov.ua

The following table summarizes green chemistry aspects in the synthesis of related diol compounds:

Green Chemistry PrincipleApplication in Diol SynthesisReference
Renewable FeedstocksUse of glycerol for aryloxypropanediol synthesis. rsc.orgresearchgate.net
Waste PreventionOne-pot reactions and atom-economical pathways. jddhs.comresearchgate.net
CatalysisUse of recyclable catalysts. rsc.orgjddhs.comresearchgate.net
Safer SolventsReactions in water or solvent-free conditions. rsc.orgresearchgate.netdntb.gov.ua

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 3 2 Nitrophenoxy Propane 1,2 Diol

Reactions Involving Hydroxyl Functionalities

The adjacent primary and secondary hydroxyl groups on the propane (B168953) backbone are key sites for a variety of chemical modifications. These reactions include selective oxidation to carbonyl compounds, protection via derivatization to cyclic acetals, and esterification or etherification for further structural alteration.

Selective Oxidation Pathways to Carbonyl Compounds

The vicinal diol functionality of 3-(2-nitrophenoxy)propane-1,2-diol can undergo selective oxidation to yield carbonyl compounds. The nature of the product, whether an α-hydroxy ketone, an aldehyde, or further oxidized products, is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of 1,2-diols can lead to either cleavage of the carbon-carbon bond or oxidation of one or both hydroxyl groups without C-C bond scission. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C-C bond of vicinal diols, resulting in the formation of two carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of 2-nitrophenoxyacetaldehyde and formaldehyde (B43269).

However, for the selective oxidation to an α-hydroxy ketone without C-C bond cleavage, milder and more selective oxidizing agents are required. A variety of reagents have been developed for this purpose. nih.gov For instance, manganese-based catalysts in the presence of hydrogen peroxide have been shown to be effective for the oxidation of vicinal diols to α-hydroxy ketones. nih.gov Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Collins reagent can also be employed for the selective oxidation of alcohols to aldehydes and ketones. fiveable.me

The selective oxidation of the primary versus the secondary alcohol can also be controlled. Generally, primary alcohols are more susceptible to oxidation than secondary alcohols. This selectivity allows for the potential synthesis of the corresponding α-hydroxy aldehyde or, with further oxidation, a carboxylic acid.

Table 1: Representative Reagents for Selective Oxidation of Vicinal Diols

Oxidizing Agent/SystemTypical Product(s) from a 1,2-Propanediol AnalogueReference(s)
Sodium Periodate (NaIO₄)Aldehyde and Formaldehyde (via C-C cleavage) masterorganicchemistry.commasterorganicchemistry.com
Lead Tetraacetate (Pb(OAc)₄)Aldehyde and Formaldehyde (via C-C cleavage) masterorganicchemistry.com
Mn salt / Pyridine-2-carboxylic acid / H₂O₂α-Hydroxy Ketone nih.gov
Pyridinium Chlorochromate (PCC)Aldehyde or Ketone fiveable.me
Collins Reagent (CrO₃·2Py)Aldehyde or Ketone fiveable.me

Derivatization to Protected Diols and Cyclic Acetals (e.g., 1,3-Dioxolanes)

To prevent unwanted reactions of the diol functionality during other chemical transformations, the hydroxyl groups can be protected. A common and efficient method for protecting 1,2-diols is the formation of a cyclic acetal, most commonly an acetonide (an isopropylidene ketal). pearson.comwikipedia.org

This reaction is typically achieved by treating the diol with acetone (B3395972) in the presence of an acid catalyst. iosrjournals.orgvaia.com The resulting five-membered 1,3-dioxolane (B20135) ring is stable under a wide range of conditions, particularly basic, reductive, and oxidative environments, yet can be readily removed by treatment with aqueous acid. wikipedia.org For this compound, this reaction would yield 4-((2-nitrophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane.

The formation of acetonides is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. Various acid catalysts can be employed, including mineral acids, p-toluenesulfonic acid, or cation exchange resins. iosrjournals.org

Table 2: Common Reagents for Acetonide Protection of 1,2-Diols

Reagent(s)Protecting GroupDeprotection ConditionReference(s)
Acetone, Acid Catalyst (e.g., H₂SO₄, p-TsOH)Isopropylidene (Acetonide)Aqueous Acid wikipedia.orgiosrjournals.orgvaia.com
2,2-Dimethoxypropane, Acid CatalystIsopropylidene (Acetonide)Aqueous Acid wikipedia.org

Esterification and Etherification Reactions for Structural Modification

The hydroxyl groups of this compound can readily undergo esterification and etherification reactions, allowing for a wide range of structural modifications.

Esterification is typically achieved by reacting the diol with a carboxylic acid or, more commonly, a more reactive derivative such as an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.org The reaction with an acyl chloride is often carried out in the presence of a base like pyridine, which neutralizes the hydrogen chloride byproduct. researchgate.netorgosolver.com Depending on the stoichiometry of the reagents, either a mono- or di-ester can be formed. The primary hydroxyl group is generally more reactive towards esterification than the secondary hydroxyl group, which can allow for selective mono-esterification under controlled conditions.

Etherification of the hydroxyl groups can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Selective mono-etherification of the primary hydroxyl group is often possible due to its higher reactivity.

These derivatizations are crucial for modifying the physicochemical properties of the molecule, such as its solubility, lipophilicity, and potential biological activity.

Table 3: General Methods for Esterification and Etherification of Alcohols

ReactionReagent(s)Product TypeReference(s)
EsterificationCarboxylic Acid, Acid CatalystEster chemguide.co.uk
EsterificationAcyl Chloride, PyridineEster libretexts.orgresearchgate.netorgosolver.com
EsterificationAcid Anhydride, PyridineEster chemguide.co.uk
EtherificationAlkyl Halide, Strong Base (e.g., NaH)EtherGeneral Knowledge

Reactions of the Nitro Group

The ortho-nitro group on the phenyl ring is a key feature of this compound, imparting unique reactivity to the molecule. This includes its reduction to an amino group and its participation in photochemical transformations.

Reduction to Amino Derivatives and Related Transformations

The aromatic nitro group can be readily reduced to a primary amino group, a transformation of significant importance in organic synthesis. numberanalytics.com This conversion of this compound would yield 3-(2-aminophenoxy)propane-1,2-diol.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and clean method, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. numberanalytics.comnih.govwikipedia.org This method is often highly selective for the nitro group, leaving other functional groups in the molecule, such as the hydroxyl groups and the ether linkage, intact. researchgate.netresearcher.life

Alternatively, chemical reduction methods can be used. These include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.org Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can sometimes be influenced by the presence of other functional groups and the desired reaction conditions. acs.org

The resulting amino derivative, 3-(2-aminophenoxy)propane-1,2-diol, is a versatile intermediate that can undergo further reactions typical of anilines, such as diazotization followed by substitution, or acylation to form amides.

Table 4: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reducing Agent/SystemProductReference(s)
H₂, Pd/C (or PtO₂, Raney Ni)Aniline numberanalytics.comnih.govwikipedia.orgresearchgate.net
Fe, HCl (or Sn, HCl; Zn, HCl)Aniline wikipedia.org
Sodium Dithionite (Na₂S₂O₄)Aniline wikipedia.org
Lithium Aluminium Hydride (LiAlH₄)Azo Compound (typically) wikipedia.org

Photochemical Transformations of the ortho-Nitrophenyl Moiety and Mechanism Elucidation

The ortho-nitrophenyl group is a well-known photolabile protecting group. Upon irradiation with UV light, typically in the range of 300-365 nm, molecules containing this moiety can undergo intramolecular reactions, leading to cleavage of the bond connecting the protected group to the photolabile trigger. upenn.edunih.gov

In the case of this compound, the key photochemical event is initiated by an intramolecular hydrogen abstraction by the excited nitro group from a neighboring C-H bond. While the molecule itself does not have a benzylic C-H bond, which is the typical site of hydrogen abstraction in o-nitrobenzyl compounds, the general mechanism of phototautomerization of the nitro group to an aci-nitro intermediate is still relevant. acs.org

Upon formation, the aci-nitro intermediate is a transient species that can undergo a series of rearrangements. For ortho-nitrobenzyl ethers, this rearrangement often leads to the formation of a cyclic intermediate, which then decomposes to release the protected alcohol and an ortho-nitrosobenzaldehyde derivative. acs.orgnih.gov The exact mechanism and the rate of product release can be complex and may involve multiple pathways and other transient species. acs.orgnih.govacs.org

Table 5: Key Intermediates in the Photolysis of ortho-Nitrobenzyl Compounds

IntermediateDescriptionReference(s)
aci-Nitro TautomerFormed by intramolecular hydrogen abstraction by the excited nitro group. acs.org
1,3-Dihydrobenz[c]isoxazol-1-ol derivativeA cyclic intermediate formed from the aci-nitro tautomer. acs.org
ortho-Nitroso HemiacetalA transient species that can be a rate-limiting intermediate in product release. acs.orgnih.gov

Cleavage and Rearrangement Reactions

The propane-1,2-diol moiety is susceptible to specific cleavage reactions that break the carbon-carbon bond between the two hydroxyl-bearing carbons.

One of the most common reactions for vicinal diols is oxidative cleavage. youtube.com This process involves the rupture of the C-C bond of the diol, leading to the formation of two carbonyl compounds. Reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are effective for this transformation. When this compound is treated with such reagents, the bond between C1 and C2 of the propane chain is cleaved. This reaction would be expected to yield 2-nitrophenoxyacetaldehyde and formaldehyde.

Another method for cleaving carbon-carbon double bonds, which can be formed from diols, is ozonolysis. youtube.com If the diol is first converted to an alkene, subsequent treatment with ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond to produce aldehydes, ketones, or carboxylic acids. youtube.com

Deoxydehydration (DODH) is a significant transformation that converts a vicinal diol into an olefin through the removal of both hydroxyl groups. libretexts.org This reaction requires a stoichiometric reductant to abstract an oxygen atom, resulting in the formation of an alkene and a molecule of water. libretexts.org

The process has gained considerable interest for its potential in converting biomass-derived polyols into valuable chemicals. libretexts.org Catalytic deoxydehydration often employs high-oxidation-state metal oxo complexes, particularly those of rhenium. For instance, organorhenium oxides like (η⁵-pentamethylcyclopentadienyl)trioxorhenium (Re(C₅Me₅)O₃) have been proven effective as catalysts for this transformation. libretexts.org The reaction typically uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), as the terminal reductant. libretexts.org

The catalytic cycle involves the formation of a metal-glycolate intermediate. This intermediate then undergoes a series of steps where the metal center is reduced, leading to the extrusion of the alkene product and the reoxidation of the catalyst. libretexts.org The reaction is noted for being stereospecific; for example, the deoxydehydration of a meso-diol yields a trans-alkene, while a chiral diol yields a specific cis- or trans-alkene depending on its configuration. libretexts.org In the context of this compound, this reaction would produce 3-(2-nitrophenoxy)prop-1-ene.

Table 1: Catalytic Deoxydehydration of Vicinal Diols

Catalyst System Reductant Product from this compound Reference

Functional Group Interconversions on the Phenoxy Ring

The phenoxy ring of this compound, activated by the electron-withdrawing nitro group, is a key site for functional group interconversions.

The most fundamental transformation of the aromatic nitro group is its reduction to an amino group. nih.gov This conversion is a cornerstone of organic synthesis and can be achieved through various methods, most notably catalytic hydrogenation. mdpi.com This reaction transforms the this compound into 3-(2-aminophenoxy)propane-1,2-diol. A wide range of catalysts and reducing agents can be employed for this purpose. nih.gov Catalytic transfer hydrogenation, using hydrogen donors like formic acid or its salts, is another effective method. mdpi.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Product from this compound Reference
H₂, Pd/C Standard hydrogenation conditions 3-(2-Aminophenoxy)propane-1,2-diol illinois.edu
Sn, HCl Acidic reduction 3-(2-Aminophenoxy)propane-1,2-diol libretexts.org
Fe, NH₄Cl Neutral reduction 3-(2-Aminophenoxy)propane-1,2-diol libretexts.org

Furthermore, the strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it. wikipedia.orgyoutube.com This activation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org Consequently, the presence of the nitro group makes the phenoxy ring of this compound susceptible to attack by strong nucleophiles. While the ether linkage itself is generally stable, sufficiently strong nucleophiles under forcing conditions could potentially cleave the ether bond via an SNAr pathway. More commonly, if other leaving groups were present on the ring at the activated positions, they would be readily displaced by nucleophiles. acs.orgnih.gov

Stereochemical Aspects of 3 2 Nitrophenoxy Propane 1,2 Diol and Its Enantiomers

Enantioselective Synthesis and Diastereoselectivity Control

The primary method for the enantioselective synthesis of 3-(2-nitrophenoxy)propane-1,2-diol is the hydrolytic kinetic resolution (HKR) of racemic 2-((2-nitrophenoxy)methyl)oxirane. This method utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted. researchgate.netnih.gov This process allows for the isolation of both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. researchgate.netnih.gov

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a widely used and highly effective method for obtaining enantioenriched terminal epoxides and their corresponding diols. researchgate.netnih.govyoutube.com The reaction employs a chiral cobalt-salen complex as the catalyst and water as the nucleophile. nih.govyoutube.com The catalyst selectively promotes the ring-opening of one enantiomer of the racemic epoxide, leading to a mixture of the enantioenriched diol and the unreacted, enantioenriched epoxide, which can then be separated. youtube.com

The mechanism of the HKR involves a cooperative bimetallic catalytic system where the chiral (salen)Co-X complex is converted to the active (salen)Co-OH species. nih.govacs.org This understanding has led to the development of more active catalysts for this transformation. nih.govacs.org The selectivity of the HKR is remarkably high for a wide variety of terminal epoxides, with selectivity factors (krel) often exceeding 100 and in some cases even 500. nih.govacs.org

Diastereoselectivity control is crucial when the epoxide substrate contains additional stereocenters. However, for a terminal epoxide like 2-((2-nitrophenoxy)methyl)oxirane, the focus is on enantioselectivity, as the reaction creates a single new stereocenter at the C2 position of the propane-1,2-diol backbone.

Chiral Purity and Enantiomeric Excess Determination Methods

The determination of chiral purity and enantiomeric excess (ee) of this compound is essential to verify the effectiveness of the enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for this purpose. worldwidejournals.comresearchgate.net

Chiral HPLC separates the enantiomers based on their differential interactions with the chiral stationary phase. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including diols. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good separation. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are important validation parameters for the analytical method. worldwidejournals.com

Table 1: Chiral HPLC Method Parameters for a Related Compound

ParameterValue
ColumnChiralpak IC
Mobile Phasen-hexane/ethanol/formic acid/diethylamine
Flow RateNot Specified
DetectionNot Specified
Resolution>5.0

Conformational Analysis and Stereoisomeric Forms

In a propane-1,2-diol moiety, the staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. masterorganicchemistry.com The presence of the bulky 2-nitrophenoxy group at the C3 position will further influence the conformational preferences to minimize steric interactions. masterorganicchemistry.com The molecule can exist in different staggered conformations, and the most stable one will be a balance between minimizing gauche interactions and allowing for potential intramolecular hydrogen bonding between the hydroxyl groups.

The stereoisomeric forms of this compound are the (R)- and (S)-enantiomers, arising from the chiral center at the C2 position of the propanediol (B1597323) chain. These enantiomers are non-superimposable mirror images of each other.

Crystal Packing and Supramolecular Interactions in Chiral and Racemic Forms

The crystal packing of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonding involving the two hydroxyl groups and the nitro group. In the solid state, these interactions lead to the formation of specific supramolecular structures.

For a related compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, X-ray diffraction studies have revealed distinct packing arrangements for the racemic and enantiopure forms. mdpi.comresearchgate.net In the racemic crystal, both (R)- and (S)-enantiomers are present and form heterochiral interactions. mdpi.comresearchgate.net In contrast, the enantiopure crystal consists of only one enantiomer, leading to homochiral interactions. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 2 Nitrophenoxy Propane 1,2 Diol

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information about bond lengths, bond angles, and the absolute and relative configuration of chiral centers.

For chiral molecules like 3-(2-nitrophenoxy)propane-1,2-diol, which has a stereocenter at the C2 position of the propane-1,2-diol moiety, X-ray diffraction can be used to establish the absolute configuration. This is often achieved by analyzing the anomalous scattering of X-rays, and the resulting data can be refined using parameters such as the Flack parameter. A Flack parameter value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration. For instance, in a study of a similar compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, the absolute configuration of the (S)-enantiomer was confidently determined by data refinement, yielding a Flack parameter of 0.03(4). researchgate.net

The crystal structure also reveals the relative configuration of different parts of the molecule and how molecules pack in the crystal lattice. This packing is often governed by intermolecular interactions, such as hydrogen bonding. In the case of diol compounds, extensive hydrogen-bonding networks are common. For example, in the crystal structure of 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, specific hydrogen-bonded supramolecular synthons were identified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons on the propane-1,2-diol backbone, and the hydroxyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons of the propane-1,2-diol moiety would appear in the more upfield region. The chemical shifts and coupling constants of these protons would provide information about their connectivity and stereochemical relationships. The hydroxyl protons would appear as broad singlets, and their signals would disappear upon shaking with D₂O. nd.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule. For this compound, separate signals would be expected for each of the nine carbon atoms. The chemical shifts of the aromatic carbons would be in the range of δ 110-160 ppm, with the carbon bearing the nitro group being significantly deshielded. The carbons of the propane-1,2-diol chain would appear at higher field, typically in the range of δ 60-80 ppm. The specific chemical shifts can be influenced by the electronegativity of nearby substituents. docbrown.infodocbrown.info

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.2-
-CH(OH)-~4.0~70
-CH₂(OH)~3.6 - 3.8~65
-O-CH₂-~4.2~75
Aromatic Carbons-115 - 155

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. msu.edu The absorption of infrared radiation or the scattering of laser light corresponds to specific bond vibrations, allowing for the identification of functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, indicating hydrogen bonding. researchgate.net

N-O stretching (nitro group): Two strong absorption bands are characteristic of the nitro group, an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. scribd.com

C-O stretching: Bands corresponding to the ether linkage (Ar-O-CH₂) and the alcohol C-O bonds would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

C-H bending: Vibrations for the alkyl chain would also be present in the fingerprint region. msu.edu

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netanadolu.edu.tr

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Nitro (N-O)Asymmetric Stretching1500 - 1570
Aromatic C=CStretching1400 - 1600
Nitro (N-O)Symmetric Stretching1300 - 1370
Ether (C-O-C)Stretching1200 - 1275 (asymmetric)
Alcohol (C-O)Stretching1000 - 1200

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₁NO₅), HRMS would provide a highly accurate mass measurement of the molecular ion.

In addition to the molecular ion, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. The way the molecule breaks apart can provide valuable structural information. For this compound, characteristic fragmentation pathways could include:

Loss of water (H₂O) from the diol moiety.

Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy group and the propanediol (B1597323) side chain.

Fragmentation of the propanediol chain itself.

Loss of the nitro group (NO₂) or parts of it (e.g., NO).

Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the mass spectrum of a related compound, 1,2-epoxy-3-(4-nitrophenoxy)propane, shows a predicted m/z of 196.06044 for the [M+H]⁺ adduct. uni.lu Similar predictions can be made for this compound. The study of fragmentation patterns of similar structures, such as silylated propanediols, can also provide insights into expected cleavage patterns. nist.gov

Table 3: Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₅
Exact Mass213.0637
Molecular Weight213.19

Theoretical and Computational Investigations on 3 2 Nitrophenoxy Propane 1,2 Diol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

There are currently no published DFT studies that specifically detail the electronic structure and reactivity of 3-(2-Nitrophenoxy)propane-1,2-diol. Such studies would be invaluable for understanding the molecule's behavior. Typically, DFT calculations would provide data on:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap would indicate the molecule's kinetic stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is fundamental for predicting how the molecule would interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)

Parameter Symbol Hypothetical Value
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO -1.8 eV
Energy Gap ΔE 4.7 eV
Electronegativity χ 4.15 eV
Chemical Hardness η 2.35 eV
Chemical Softness S 0.43 eV⁻¹

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are essential for exploring the conformational landscape of a molecule and its interactions with its environment over time. Key insights that could be gained from such studies include:

Conformational Preferences: Identifying the most stable three-dimensional structures (conformers) of the molecule in different solvents or in a crystalline state.

Intramolecular Hydrogen Bonding: Determining the presence and dynamics of hydrogen bonds between the diol and nitro groups, which would significantly influence the molecule's shape and properties.

Intermolecular Interactions: Simulating how the molecule interacts with itself (in condensed phases) or with solvent molecules, which is critical for understanding its solubility and bulk properties.

Reaction Mechanism Elucidation via Computational Chemistry

There is no available research on the elucidation of reaction mechanisms involving this compound using computational chemistry. Computational approaches, often using DFT, are powerful tools for mapping out the potential energy surfaces of chemical reactions. This would allow for:

Identification of Transition States: Locating the high-energy transition state structures for potential reactions, such as esterification of the diol or reduction of the nitro group.

Calculation of Activation Energies: Determining the energy barriers for these reactions, which would provide insights into reaction kinetics and feasibility.

Understanding Reaction Pathways: Proposing step-by-step mechanisms for its synthesis or degradation, which is fundamental for optimizing reaction conditions and controlling product formation.

Quantum Chemical Calculations of Spectroscopic Parameters

Specific quantum chemical calculations for the spectroscopic parameters of this compound have not been published. These calculations are vital for interpreting experimental spectra and for the structural characterization of the molecule. This would typically involve:

NMR Spectroscopy: Calculating the theoretical ¹H and ¹³C NMR chemical shifts. A comparison with experimental data would help in the definitive assignment of all signals.

Vibrational Spectroscopy (IR and Raman): Computing the vibrational frequencies and intensities to aid in the interpretation of experimental infrared and Raman spectra. This would allow for the identification of characteristic vibrational modes associated with its functional groups (e.g., O-H, C-O, NO₂).

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum, which would provide information about the electronic transitions within the molecule.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-(2-methoxyphenoxy)propane-1,2-diol

Role of 3 2 Nitrophenoxy Propane 1,2 Diol As a Synthetic Precursor or Building Block

Intermediate in the Synthesis of Complex Organic Scaffolds and Chiral Building Blocks

While direct literature on the use of 3-(2-Nitrophenoxy)propane-1,2-diol in the synthesis of complex organic scaffolds is limited, the chemistry of analogous 3-aryloxy-1,2-propanediol derivatives provides a strong basis for its potential applications. These compounds are recognized as important chiral building blocks in the pharmaceutical industry. The synthesis of optically pure diols is a key step in producing various pharmaceuticals.

The chirality of the propane-1,2-diol unit is of significant interest. Enantiomerically pure forms of 3-aryloxy-1,2-propanediols serve as versatile starting materials for the synthesis of chiral drugs. For instance, the related compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, is a known precursor in the synthesis of the chiral beta-blocker Bupranolol. This suggests a plausible pathway where chiral resolution of this compound or an asymmetric synthesis could yield enantiomerically pure intermediates for the development of novel, complex molecules with specific biological activities.

The general strategy would involve leveraging the diol functionality for stereoselective reactions or for the introduction of chiral auxiliaries. The subsequent modification of the nitro group and the aromatic ring would then allow for the construction of a wide array of complex and functionally diverse organic scaffolds.

Table 1: Related Chiral Building Blocks and their Applications

Compound NameApplication
(S)-3-Phenoxypropane-1,2-diolPrecursor for chiral synthesis
3-(2-Chloro-5-methylphenoxy)propane-1,2-diolIntermediate for Bupranolol synthesis. researchgate.net
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolImmunosuppressive agent (Fingolimod). nih.gov

Precursor for Monomers in Advanced Materials Research (excluding commercial applications)

In the realm of materials science, di-functional molecules like this compound are potential monomers for polymerization reactions. The two hydroxyl groups of the diol moiety can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes.

A particularly interesting application lies in the synthesis of functional polymers where the nitro group can be either retained for its specific electronic properties or modified post-polymerization. For example, reduction of the nitro group in the polymer backbone to an amine would introduce reactive sites for further functionalization, such as grafting other polymer chains or attaching specific ligands.

Furthermore, the synthesis of benzoxazine (B1645224) resins offers another avenue for the application of this compound in materials research. researchgate.net Benzoxazines are a class of high-performance polymers with excellent thermal and mechanical properties. The synthesis of a benzoxazine monomer typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). By reducing the nitro group of this compound to an amine, the resulting 3-(2-aminophenoxy)propane-1,2-diol could potentially be used as the amine component in a Mannich condensation reaction with a phenol and formaldehyde to produce a novel benzoxazine monomer. The diol functionality in such a monomer would offer sites for further cross-linking or modification of the final polymer network.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

Monomer Precursor (derived from this compound)Co-monomerResulting Polymer Class
This compoundDicarboxylic acid / DiisocyanatePolyester / Polyurethane
3-(2-Aminophenoxy)propane-1,2-diolPhenol and FormaldehydeBenzoxazine Resin

Use in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structure of this compound makes it a plausible precursor for the synthesis of various heterocyclic systems, most notably those containing a fused benzene (B151609) ring.

A key transformation that enables this application is the reduction of the ortho-nitro group to an amine, yielding 3-(2-aminophenoxy)propane-1,2-diol. This intermediate, possessing an ortho-amino-phenoxy moiety, is primed for cyclization reactions to form six-membered heterocyclic rings.

One of the most prominent examples is the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound. While the intermediate derived from our target compound is not a diamine, the ortho-aminophenol structure can undergo similar condensation reactions. For instance, reaction with an appropriate α-dicarbonyl compound could lead to the formation of a benzoxazine or other related heterocyclic scaffolds. More specifically, intramolecular cyclization of the 3-(2-aminophenoxy)propane-1,2-diol under appropriate conditions could lead to the formation of a substituted dihydro-1,4-benzoxazine ring system.

The general synthetic pathway would involve:

Reduction of the Nitro Group: Conversion of the nitro group in this compound to an amine using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl).

Cyclization: The resulting 3-(2-aminophenoxy)propane-1,2-diol can then be subjected to various cyclization strategies. For example, reaction with aldehydes or ketones could yield substituted benzoxazine derivatives.

This approach highlights the potential of this compound as a versatile building block for accessing a range of heterocyclic structures that are of interest in various fields of chemical research.

Analytical Methodologies for Research Purity and Characterization of 3 2 Nitrophenoxy Propane 1,2 Diol

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of 3-(2-Nitrophenoxy)propane-1,2-diol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose. The choice between HPLC and GC often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A typical HPLC system utilizes a stationary phase, a mobile phase, and a detector to separate, identify, and quantify components in a mixture. For the analysis of propane-1,2-diol derivatives, a reverse-phase column is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. For a diol compound like this compound, derivatization might be necessary to increase its volatility and prevent peak tailing due to the polar hydroxyl groups. google.com A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which converts the hydroxyl groups to trimethylsilyl (B98337) ethers. mpg.de

The table below describes a potential GC method for the analysis of derivatized this compound.

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection Mode Split

A study on the determination of 1,2-propanediol in workplace air utilized a GC-MS method with a capillary column for selective determination. researchgate.net Similarly, a method for determining 1,2-propanediol and 2,3-butanediol (B46004) in wine uses GC-MS after extraction. oiv.int These examples highlight the adaptability of GC methods for diol-containing compounds.

Advanced Mass Spectrometry Techniques for Trace Analysis and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a chromatographic system like GC or HPLC, it becomes a potent tool for identifying and quantifying trace-level impurities.

For this compound, GC-MS or LC-MS can be used for impurity profiling. The mass spectrometer provides molecular weight information and fragmentation patterns of the analyte and any co-eluting impurities. This data is crucial for the structural elucidation of unknown impurities. A collaborative study on the determination of 3-chloro-1,2-propanediol (B139630) in food utilized gas chromatography with mass spectrometric detection, demonstrating the technique's effectiveness for trace analysis. researchgate.net

Techniques such as high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of impurities. Tandem mass spectrometry (MS/MS) can be employed to further fragment ions of interest, yielding more detailed structural information. A method for the determination of 3-methoxypropane-1,2-diol in wine by GC-MS uses selected ion monitoring for detection. oiv.intoiv.int

Chiral Analytical Methods for Enantiomeric Purity Determination

Since this compound contains a chiral center, it can exist as a pair of enantiomers. For applications where stereochemistry is important, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the most common method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP is critical and often requires screening of various column types. A study on a similar compound, 3-Tert-Butylamino-1,2-propane-diol, used a Chiralpak IC column to achieve separation of its enantiomers. worldwidejournals.com The mobile phase in chiral HPLC is typically a mixture of alkanes and alcohols. worldwidejournals.com

A potential chiral HPLC method for this compound is detailed below.

ParameterCondition
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol (B130326) (90:10 v/v)
Flow Rate 0.5 mL/min
Detector UV at 254 nm
Column Temperature 25 °C

Chiral Gas Chromatography (GC):

Chiral GC is another option for enantiomeric separation, particularly for volatile compounds. gcms.cz Similar to regular GC, derivatization of the diol may be required. Chiral GC columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz A study on the assay of diol enantiomers, including 1,2-propanediol, utilized GC-MS after derivatization with a chiral reagent. nih.gov Research has also been conducted on overcoming peak trailing in chiral GC analysis of 1,2-propylene glycol enantiomers through pre-column derivatization. google.com

Standardization of Analytical Protocols in Academic Research Contexts

The standardization of analytical protocols is essential for ensuring the quality, consistency, and comparability of research data. alfa-chemistry.com In an academic research setting, while flexibility is often required, establishing standardized procedures for routine analyses like purity determination is crucial.

Standardization involves several key aspects:

Method Validation: Analytical methods should be validated to ensure they are fit for their intended purpose. alfa-chemistry.com This includes assessing parameters like accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). worldwidejournals.com

Reference Standards: The use of well-characterized primary or secondary standards is fundamental for accurate quantification. saylor.org These standards are used to prepare calibration curves to determine the concentration of the analyte. libretexts.org

System Suitability: Before running a sequence of samples, system suitability tests should be performed to ensure the analytical system is performing correctly. This often involves injecting a standard solution and checking parameters like retention time, peak area, and resolution.

Documentation: All analytical methods, procedures, and results should be meticulously documented. This includes details of the instrumentation, reagents, sample preparation, and data analysis methods used.

By adhering to standardized protocols, researchers can have greater confidence in their results and facilitate the reproduction of their work by others in the scientific community.

Emerging Research Directions for 3 2 Nitrophenoxy Propane 1,2 Diol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of diol compounds, such as 3-(2-Nitrophenoxy)propane-1,2-diol, is a cornerstone of organic chemistry. Current research is actively seeking more efficient and environmentally friendly synthetic routes. While specific novel pathways for this compound are not extensively documented in publicly available research, general advancements in diol synthesis offer promising directions.

One area of exploration is the use of catalytic systems to improve reaction yields and selectivity. For instance, the synthesis of related aminopropanediols has seen the use of copper oxide as a primary catalyst, with promoters like ferric oxide, zinc oxide, and others, to achieve high purity products. google.com Another approach involves the catalytic conversion of biomass-derived 1,2-propanediol to other valuable chemicals, a process that could potentially be adapted for the synthesis of more complex diols. nih.gov

Future research will likely focus on developing stereoselective syntheses to produce specific enantiomers of this compound, which could have unique properties and applications. The use of bimetallic catalysts, such as cobalt-ruthenium systems, has shown promise in the synthesis of other propanediols and could be a fruitful area of investigation for this compound as well. google.com

Advanced Functionalization Strategies and Derivatization Approaches

The functional groups of this compound—the nitro group, the ether linkage, and the diol—offer multiple sites for derivatization. This allows for the creation of a wide array of new molecules with potentially enhanced or entirely new properties.

Derivatization of the diol moiety is a common strategy. For example, in other propanediol (B1597323) compounds, derivatization is used for gas chromatography analysis. mz-at.de The hydroxyl groups can be converted into esters, ethers, or other functional groups to modify the compound's solubility, reactivity, and biological activity.

The nitro group on the phenyl ring is also a key site for functionalization. It can be reduced to an amino group, opening up a vast range of subsequent chemical modifications. This transformation is significant as the resulting aminophenoxy propanediol could serve as a precursor for various pharmaceuticals or specialty chemicals. Research on related compounds, such as 3-amino-2-phenylpropane-1,2-diol, highlights the importance of the amino group for creating diverse derivatives.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a compound, including its crystal structure and potential for polymorphism (the ability to exist in multiple crystalline forms), are critical for its application in materials science and pharmaceuticals. While there is no specific information on the solid-state properties or polymorphism of this compound in the available literature, studies on analogous molecules provide a framework for future investigations.

For example, the crystal structure of 3-(2-Methoxyphenoxy)propane-1,2-diol has been determined, revealing details about its molecular packing and planarity. researchgate.net Such studies are crucial for understanding the intermolecular interactions that govern the solid-state behavior of these types of compounds. X-ray diffraction would be the primary technique to elucidate the crystal structure of this compound and to identify any polymorphs. Understanding polymorphism is vital as different polymorphs can have different physical properties, such as melting point, solubility, and stability.

Integration into Supramolecular Chemistry Research and Host-Guest Interactions

The structure of this compound, with its potential for hydrogen bonding via the diol and potential π-π stacking interactions from the aromatic ring, makes it an interesting candidate for supramolecular chemistry research. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies.

While direct research on the supramolecular behavior of this compound is not yet available, the principles of host-guest chemistry suggest it could act as a guest molecule, fitting into the cavity of a larger host molecule. The nitro and hydroxyl groups could provide the necessary interactions for binding. Alternatively, it could be functionalized to act as a host for specific ions or small molecules. The study of O-H···π(arene) interactions in similar molecules, like 1,1,2-triphenylethanol, demonstrates the types of non-covalent forces that could be at play. researchgate.net Future research could explore the design of host-guest systems based on this molecule for applications in sensing, catalysis, or controlled release.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

SolventCatalystTemp (°C)Yield (%)Reference Method
DMFK₂CO₃7078Adapted from
AcetoneNaOH6065Modified from

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC. The nitrophenoxy group shows deshielded aromatic protons (δ 7.5–8.5 ppm), while diol protons appear at δ 3.4–4.2 ppm .
  • MS-DART : Provides accurate molecular ion ([M+H]+) confirmation. For example, a molecular ion at m/z 228.1 confirms C₉H₁₁NO₅ .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect nitro-group degradation by-products .

How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Nitro groups are electron-withdrawing, making the compound prone to hydrolysis under alkaline conditions (pH > 9). Conduct accelerated stability studies in buffers (pH 3–11) at 40°C for 14 days, monitoring degradation via HPLC .
  • Thermal Stability : Use TGA-DSC to identify decomposition onset (~180°C). Store at –20°C in inert atmospheres to prevent nitro-group reduction .

Advanced Research Questions

How can computational modeling (e.g., DFT) predict electronic properties and guide experimental design?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Key outputs include:
    • Frontier orbitals : HOMO-LUMO gap (~4.5 eV) indicates redox activity .
    • Electrostatic potential (ESP) : Nitro groups create electron-deficient regions, guiding electrophilic substitution sites .
  • Hyperpolarizability : Predict nonlinear optical properties for photochemical applications .

Q. Table 2: Computational vs. Experimental Data Comparison

PropertyCalculated (DFT)ExperimentalDiscrepancy
Dipole Moment (D)5.24.96%
HOMO-LUMO (eV)4.34.15%

What strategies resolve contradictions between experimental and computational data for structural and electronic properties?

Methodological Answer:

  • Normal Mode Analysis : Compare DFT-calculated IR spectra with experimental data to identify vibrational mode mismatches (e.g., O–H stretching at 3400 cm⁻¹) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water) in calculations to align with experimental NMR chemical shifts .
  • Crystallography : Single-crystal XRD resolves ambiguities in dihedral angles between nitrophenoxy and diol moieties .

How can structure-property relationships inform the design of derivatives for targeted applications?

Methodological Answer:

  • Substituent Effects : Replace the nitro group with methoxy or allyl groups to modulate hydrophobicity (logP) and polymer compatibility .
  • Thermal Analysis : Correlate Tg (glass transition temperature) with side-chain flexibility using DSC. Nitro derivatives exhibit higher Tg (~120°C) due to rigidity .
  • Bioactivity Screening : Use nitroreductase assays to evaluate potential as a prodrug substrate in hypoxia-selective therapies .

Q. Key Considerations for Researchers

  • Synthetic Reproducibility : Document stoichiometry and catalyst ratios precisely; small deviations significantly impact yield .
  • Data Validation : Cross-validate computational predictions with multiple experimental techniques (e.g., XRD + NMR) .
  • Safety Protocols : Nitro compounds may be explosive under friction; follow OSHA guidelines for handling and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(2-Nitrophenoxy)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.